molecular formula C17H26O4 B14420399 Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate CAS No. 83823-96-5

Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate

Cat. No.: B14420399
CAS No.: 83823-96-5
M. Wt: 294.4 g/mol
InChI Key: WCURXQBYBBNFBI-UHFFFAOYSA-N
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Description

Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxyl group, and a methoxy group

Preparation Methods

The synthesis of Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate typically involves the esterification of 2-(8-hydroxyoctyl)-6-methoxybenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the purity of the final product .

Chemical Reactions Analysis

Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .

Comparison with Similar Compounds

Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

83823-96-5

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate

InChI

InChI=1S/C17H26O4/c1-20-15-12-9-11-14(16(15)17(19)21-2)10-7-5-3-4-6-8-13-18/h9,11-12,18H,3-8,10,13H2,1-2H3

InChI Key

WCURXQBYBBNFBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCCCCCCO

Origin of Product

United States

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